

# Primary sequence of rat beta-CGRP TFA.

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Compound Name: *Calcitonin gene related peptide  
(cgrp) II, rat tfa*

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An In-depth Technical Guide on the Primary Sequence and Function of Rat Beta-Calcitonin Gene-Related Peptide (β-CGRP)

## Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide belonging to the calcitonin family of peptides, which also includes calcitonin, amylin, and adrenomedullin.[1][2] In rats, as in humans, CGRP exists in two isoforms, alpha (α-CGRP) and beta (β-CGRP), which are encoded by separate genes.[1][3] While α-CGRP is predominantly found in sensory neurons, β-CGRP is notably expressed in the enteric nervous system.[3][4] Both isoforms exhibit similar biological activities, acting as potent vasodilators and playing significant roles in neurotransmission.[1][5] This guide provides a detailed overview of the primary sequence of rat β-CGRP, its receptor interactions, signaling pathways, and the experimental protocols used for its characterization.

## Primary Sequence of Rat β-CGRP

Rat α-CGRP and β-CGRP differ by two amino acids.[1][3] The primary sequence of rat β-CGRP features a disulfide bridge between the cysteine residues at positions 2 and 7, forming a characteristic N-terminal ring structure essential for receptor activation, and a C-terminal amide.[1][6]

Amino Acid Sequence: Ser-Cys-Asn-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH<sub>2</sub>.

The trifluoroacetate (TFA) salt form is common for synthetic peptides, resulting from the purification process using reverse-phase high-performance liquid chromatography (HPLC) with TFA as an ion-pairing agent.

## Quantitative Data

The biological activity of rat  $\beta$ -CGRP has been quantified through various assays, primarily focusing on its vasodilatory effects and receptor binding affinity. The data presented below are compiled from studies on rat coronary and mesenteric arteries.

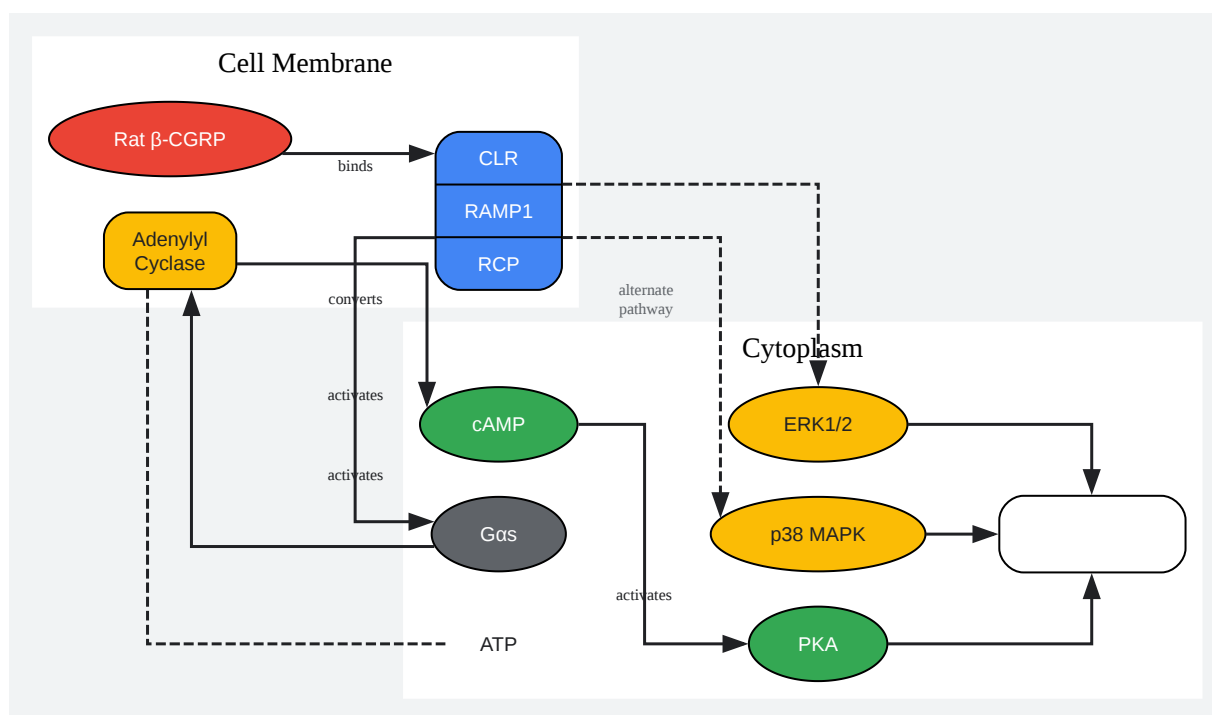
Parameter	Agonist/Antagonist	Preparation	Value	Reference
pA2	human- $\alpha$ CGRP(8-37)	Rat Coronary Artery	6.93 (male), 6.98 (female)	[5]
pKB	human- $\alpha$ CGRP(8-37)	Rat Coronary Artery	6.99 $\pm$ 0.10 (male), 6.95 $\pm$ 0.08 (female)	[5]
Max Relaxation	rat- $\beta$ CGRP	Rat Coronary Artery	Similar to rat- $\alpha$ CGRP	[5]
Max Relaxation	rat-amylin	Rat Coronary Artery	Significantly lower than rat- $\beta$ CGRP	[5]
Max Relaxation	rat-adrenomedullin	Rat Coronary Artery	Significantly lower than rat- $\beta$ CGRP	[5]
EC50	Capsaicin (for CGRP release)	Rat Dura Mater	~100 nM	[7]

## CGRP Receptor and Signaling Pathways

CGRP mediates its effects through a complex receptor system. The canonical CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single-pass membrane protein known as receptor activity-modifying protein 1

(RAMP1).[2][3][6] A third protein, the receptor component protein (RCP), is required for efficient G protein coupling.[2][6]

The primary signaling cascade initiated by CGRP binding is the activation of adenylyl cyclase via the G $\alpha$ s subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] This pathway is central to CGRP-induced vasodilation.[8] Additionally, CGRP signaling can involve other pathways, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPKs, which have been implicated in the peptide's protective effects against oxidative stress-induced apoptosis in vascular smooth muscle cells.[4]



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Canonical and alternative signaling pathways for rat  $\beta$ -CGRP.

## Experimental Protocols

## In Vitro Vasodilation Assay in Coronary Arteries

This protocol is adapted from methodologies used to characterize CGRP receptor subtypes in rat coronary arteries.[\[5\]](#)

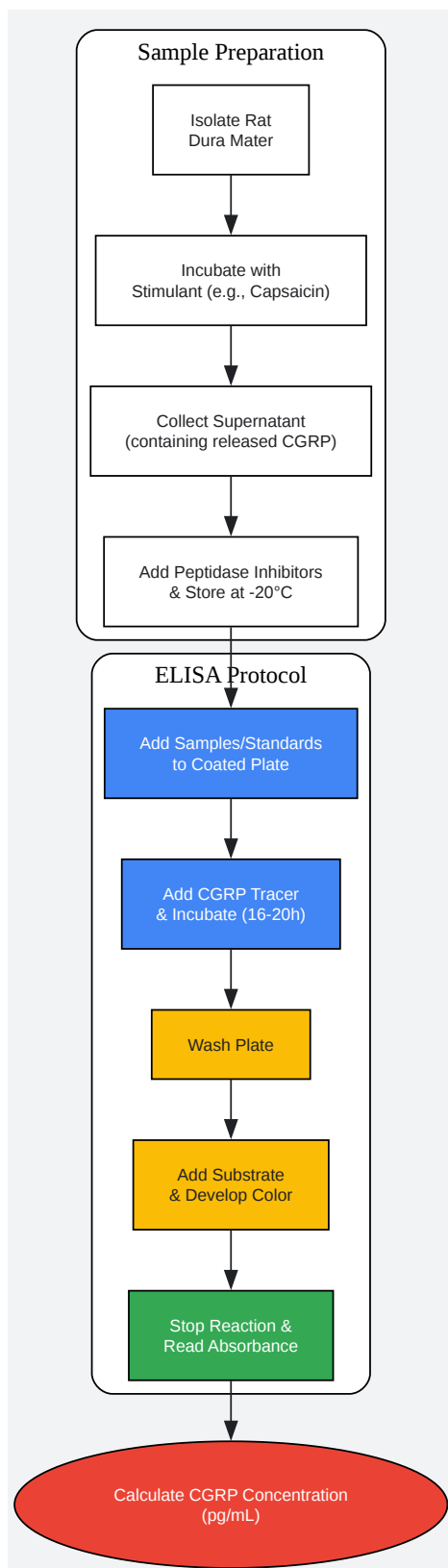
- **Tissue Preparation:** Male and female Sprague-Dawley rats (3 months old) are euthanized. The heart is excised, and the left anterior descending coronary artery is dissected in a cold, oxygenated Krebs-Ringer bicarbonate buffer.
- **Mounting:** Artery segments (2 mm in length) are mounted on 25- $\mu$ m stainless steel wires in a myograph organ bath containing the buffer, maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- **Equilibration and Pre-contraction:** The arteries are equilibrated for 60 minutes. They are then stretched to their optimal lumen diameter for active tension development. A stable contraction is induced using an agent like Prostaglandin F<sub>2</sub> $\alpha$  (10<sup>-5</sup> M).
- **Agonist Administration:** Cumulative concentration-response curves are generated by adding rat- $\beta$ CGRP (e.g., 10<sup>-11</sup> to 10<sup>-7</sup> M) to the organ bath.
- **Data Acquisition:** Changes in isometric tension are recorded, and relaxation is expressed as a percentage of the pre-contracted tone.
- **Antagonist Studies (Schild Plot Analysis):** To determine receptor subtype, the protocol is repeated after pre-incubating arteries with a CGRP1 receptor antagonist, such as human- $\alpha$ CGRP(8-37) (10<sup>-7</sup> to 10<sup>-6</sup> M), for 30 minutes before adding the agonist.

## CGRP Release Measurement by ELISA

This protocol describes the measurement of CGRP release from isolated rat dura mater, often used in migraine research models.[\[7\]](#)

- **Tissue Preparation:** Dura mater is carefully dissected from a rat skull and placed in a vial containing synthetic interstitial fluid (SIF).
- **Depletion/Uptake (Optional):** To study release mechanisms, endogenous CGRP may first be depleted using a substance like capsaicin (100 nM to 1  $\mu$ M).[\[7\]](#)

- **Stimulation of Release:** The tissue is incubated with a releasing agent (e.g., capsaicin or high potassium solution) for a defined period (e.g., 20 minutes).
- **Sample Collection:** The incubation medium (supernatant) is collected. To prevent peptide degradation, it is immediately transferred to a tube containing an ELISA buffer with peptidase inhibitors. Samples are stored at -20°C.
- **ELISA Protocol:**
  - A commercial CGRP ELISA kit is used (e.g., SPIbio, which shows 100% cross-reactivity with rat CGRP).<sup>[7]</sup>
  - 100 µL of the sample or standard is added to the wells of an antibody-coated microplate.
  - 100 µL of the enzyme-linked tracer is added.
  - The plate is incubated for 16-20 hours at 4°C.
  - The plate is washed to remove unbound reagents.
  - A substrate solution is added, and the plate is incubated in the dark to allow color development.
  - The reaction is stopped, and the absorbance is read using a microplate reader.
- **Data Analysis:** A standard curve is generated, and the concentration of CGRP in the samples (in pg/mL) is interpolated from this curve.



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Workflow for measuring CGRP release via ELISA.

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